Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate
Description
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 3, a 3-fluorophenyl substituent at position 5, and a methyl ester at position 2 of the thiophene ring. This compound is synthesized through diazotization of precursor amines followed by treatment with sulfur dioxide (SO₂) to introduce the chlorosulfonyl group . Its molecular formula is C₁₂H₈ClFO₄S₂, with a molecular weight of 334.77 g/mol . The compound is typically used as an intermediate in pharmaceutical and agrochemical research due to the reactivity of the chlorosulfonyl group, which enables further functionalization via nucleophilic substitution or coupling reactions.
Properties
CAS No. |
1375473-44-1 |
|---|---|
Molecular Formula |
C12H8ClFO4S2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(3-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-3-2-4-8(14)5-7/h2-6H,1H3 |
InChI Key |
BEQKPJRBPXVPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction is employed to introduce the 3-fluorophenyl group at position 5 of the thiophene ring.
Procedure
-
Starting Material : 5-Bromo-2-methylthiophene is synthesized via bromination of 2-methylthiophene using NBS or Br₂ in the presence of FeCl₃.
-
Coupling Reaction : The bromo derivative reacts with 3-fluorophenylboronic acid under Suzuki conditions to yield 5-(3-fluorophenyl)-2-methylthiophene.
Rationale
-
The bromine at position 5 directs the coupling to the para position relative to the methyl group.
-
Fluorine’s electron-withdrawing effect enhances stability of the boronic acid intermediate.
Method B: Electrophilic Aromatic Substitution
For simpler analogs, direct introduction of aryl groups via electrophilic substitution may be feasible, though less common for sterically hindered groups like 3-fluorophenyl.
| Reagents/Conditions | Yield | Key References |
|---|---|---|
| 2-Methylthiophene + 3-fluorophenyl diazonium salt | N/A | — |
| Solvent: Acetic Acid, Catalyst: CuSO₄ |
Limitations
-
Poor regioselectivity due to competing directing effects of the methyl group.
-
Limited literature support for this approach with bulky aryl groups.
Step 2: Chlorosulfonation at Position 3
Chlorosulfonation introduces the -SO₂Cl group at position 3. Critical factors include solvent choice, temperature, and catalysts to ensure regioselectivity.
Method A: Chlorosulfonic Acid in Trifluoroacetic Acid (TFA)
Procedure
-
Activation : Chlorosulfonic acid is pre-cooled to 0–5°C to minimize side reactions.
-
Reaction : The thiophene substrate is added slowly to the acid, with vigorous stirring to maintain low temperature.
-
Workup : Quench with ice water, extract with EtOAc, and purify via column chromatography.
Mechanism
Electrophilic attack by the bisulfate ion (H₂SO₃⁺) at position 3, directed by the electron-withdrawing methyl ester and 3-fluorophenyl groups.
Method B: Iron-Catalyzed Chlorination
For industrial scalability, iron-activated chlorination is preferred.
Procedure
-
Catalyst Activation : Iron powder is pretreated with Cl₂ gas for 24 hr to form FeCl₃.
-
Chlorination : Substrate is dissolved in CH₂Cl₂, and Cl₂ is introduced at 30–32°C.
-
Monitoring : Gas chromatography tracks monosubstitution (62–65% conversion).
Advantages
-
Higher yield and purity compared to acid-mediated methods.
-
Reduced over-chlorination due to controlled Cl₂ flow.
Step 3: Esterification at Position 2
The carboxylic acid intermediate is esterified to the methyl ester.
Procedure
-
Esterification : The carboxylic acid reacts with methanol in the presence of H₂SO₄ under reflux.
-
Workup : Neutralization with NaHCO₃, extraction with EtOAc, and drying over MgSO₄.
Analytical Validation
Post-synthesis characterization confirms structural integrity.
Challenges and Mitigation Strategies
Comparative Reaction Conditions
| Parameter | Method A (TFA) | Method B (Fe-Catalyzed) |
|---|---|---|
| Solvent | Trifluoroacetic Acid | Methylene Chloride |
| Temperature | 0–5°C | 30–32°C |
| Yield | 65–75% | 85–90% |
| Purity | 92–95% | 95–98% |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Scientific Research Applications
Research into the biological activity of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate has revealed several promising avenues:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The presence of the chlorosulfonyl group enhances its reactivity with biological targets, which may contribute to its efficacy against pathogens .
Anticancer Potential
The compound's structural similarity to other known anticancer agents has led to investigations into its potential for cancer treatment. Research has shown that thiophene derivatives can induce apoptosis in cancer cell lines. This compound is being studied for its ability to inhibit tumor growth by targeting specific cancer-related pathways, such as those involved in cell proliferation and survival .
Enzyme Inhibition
This compound has demonstrated the ability to inhibit specific enzymes critical in various disease pathways. This property is particularly relevant for developing drugs targeting enzyme-mediated diseases, including antibiotic resistance mechanisms where β-lactamase inhibitors are needed.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial properties of thiophene derivatives, noting that modifications like sulfonyl groups significantly enhance activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound was limited, findings suggest a promising direction for further research into its antimicrobial efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of thiophene derivatives similar to this compound. The study revealed that compounds with similar structures could induce apoptosis in various cancer cell lines. Ongoing research aims to elucidate the mechanisms by which this compound affects cancer cells and its potential as a therapeutic agent against specific types of cancer .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
a. Halogen-Substituted Phenyl Derivatives
- Molecular weight: 387.67 g/mol (calculated).
- Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate (CAS 1375471-98-9):
b. Non-Fluorinated Analogues
- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 91076-93-6): Replaces the chlorosulfonyl group with an amino (-NH₂) group and the 3-fluorophenyl with 4-chlorophenyl. Molecular weight: 267.73 g/mol. The absence of the sulfonyl group reduces electrophilicity, making it less reactive but more stable under basic conditions .
- Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS 1094398-45-4): Features a bromine atom at the 3-position of the phenyl ring and an amino group instead of chlorosulfonyl. Molecular weight: 312.19 g/mol. Bromine’s larger atomic radius may enhance lipophilicity compared to fluorine, affecting solubility and membrane permeability .
Analogues with Modified Thiophene Substituents
a. Sulfonyl Group Variations
- Synonyms include dimethyl 3-chlorosulfonyl-2,5-thiophenedicarboxylate. The additional chlorine increases molecular weight (303.64 g/mol) and may enhance electrophilic character at the sulfonyl site .
b. Ester and Functional Group Modifications
- Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate: Replaces chlorosulfonyl with an ethoxycarbonyl-protected amino group. Used in synthesizing inhibitors of bacterial cystathionine γ-lyase, highlighting the role of amino groups in enzyme targeting .
Physicochemical and Reactivity Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C₁₂H₈ClFO₄S₂ | 334.77 | 3-SO₂Cl, 5-(3-F-C₆H₄) | High electrophilicity at SO₂Cl |
| Methyl 5-(2-bromophenyl)-3-SO₂Cl derivative | C₁₂H₈BrClO₄S₂ | 387.67 | 5-(2-Br-C₆H₄) | Enhanced steric hindrance |
| Methyl 3-amino-5-(4-Cl-C₆H₄) derivative | C₁₂H₁₀ClNO₂S | 267.73 | 3-NH₂, 5-(4-Cl-C₆H₄) | Reduced reactivity, stable |
| Methyl 5-Cl-3-SO₂Cl derivative | C₇H₅Cl₂O₄S₂ | 303.64 | 5-Cl, 3-SO₂Cl | Dual electrophilic sites |
Key Observations :
- Electron-Withdrawing Effects: The chlorosulfonyl group significantly increases electrophilicity compared to amino or ester groups, facilitating reactions with nucleophiles like amines or alcohols .
- Regiochemical Impact : Fluorine at the 3-position (meta) on the phenyl ring may offer better resonance stabilization than ortho-substituted analogs, influencing stability in acidic/basic conditions .
- Biological Relevance: Amino-substituted analogs (e.g., ) show promise in enzyme inhibition, while sulfonyl-bearing compounds are more suited for covalent binding or prodrug strategies.
Biological Activity
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H8ClF O4S
- Molecular Weight : 334.8 g/mol
- CAS Number : 1375473-46-3
- IUPAC Name : this compound
The compound's structure features a chlorosulfonyl group, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of thiophene derivatives, including this compound, have been extensively studied. Research indicates that these compounds exhibit a range of pharmacological effects:
- Antimicrobial Activity : Thiophene derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives containing thiophene rings demonstrate notable activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Research has indicated that similar thiophene derivatives can inhibit cell proliferation in prostate cancer cells (PC-3 cell line) .
- Anti-inflammatory Effects : Compounds with thiophene structures have been explored for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against S. aureus and E. coli | |
| Anticancer | Inhibits PC-3 prostate cancer cell proliferation | |
| Anti-inflammatory | Modulates inflammatory pathways |
Table 2: Comparative Analysis of Thiophene Derivatives
| Compound | Antibacterial Activity | Anticancer Activity | References |
|---|---|---|---|
| This compound | Moderate | High | |
| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | High | Moderate | |
| Other Thiophene Derivatives | Varies | Varies |
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial properties of various thiophene derivatives using the disk diffusion method. This compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Anticancer Evaluation : In vitro studies conducted on prostate cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Q & A
Q. What are the recommended synthetic methods for Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate?
The compound is synthesized via multi-step reactions. Key steps include:
- Chlorosulfonation : Introduce the chlorosulfonyl group to the thiophene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition .
- Functionalization : Couple the 3-fluorophenyl group via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution. Optimize solvent choice (e.g., THF or DCM) and catalysts (e.g., Pd(PPh₃)₄) for regioselectivity .
- Purification : Monitor reaction progress via TLC and purify intermediates via column chromatography or recrystallization .
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl meta-substitution) and ester/carbonyl groups .
- IR Spectroscopy : Identify sulfonyl chloride (~1370 cm⁻¹) and ester (~1720 cm⁻¹) functional groups .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 335) .
- X-ray Crystallography : Resolve solid-state structure and bond angles for reactivity studies .
Q. What safety protocols are essential for handling this compound?
- Hazards : The chlorosulfonyl group reacts violently with water, releasing HCl and SO₂. Thermal decomposition risks require temperature control (<25°C) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Store in amber glass under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How does the 3-fluorophenyl group influence electronic properties and reactivity?
- Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing effects, polarizing the thiophene ring and activating it for nucleophilic substitution. Meta-substitution minimizes steric hindrance, favoring regioselective reactions .
- Computational Insights : DFT calculations predict electrophilic attack at the sulfur-adjacent carbon due to reduced electron density. Compare with bromophenyl analogs to assess halogen impact .
Q. What strategies optimize nucleophilic substitution at the chlorosulfonyl group?
- Reaction Design :
- Amine Substitution : React with primary/secondary amines (e.g., morpholine) in dry DCM at 0°C. Use Et₃N as a base to neutralize HCl byproducts .
- Alcohol Substitution : Employ ROH (e.g., methanol) under reflux. Monitor via TLC (hexane:EtOAc, 3:1) .
- Kinetic Control : Maintain low temperatures to suppress sulfonate ester hydrolysis .
Q. How can structural derivatives enhance bioactivity in medicinal chemistry?
- Derivatization Pathways :
- Biological Assays : Screen derivatives for IC₅₀ values against disease-relevant targets (e.g., kinases) .
Q. How to resolve contradictory data in sulfonation reaction yields?
- Parameter Optimization :
- Acid Concentration : Excess chlorosulfonic acid (>2 eq.) improves yield but risks side reactions. Titrate stoichiometry via small-scale trials .
- In Situ Monitoring : Use FTIR to track SO₂Cl formation (peaks at 1170–1190 cm⁻¹) .
- Comparative Studies : Benchmark against methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate to isolate fluorophenyl-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
